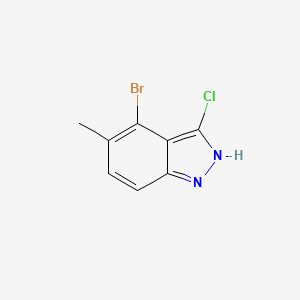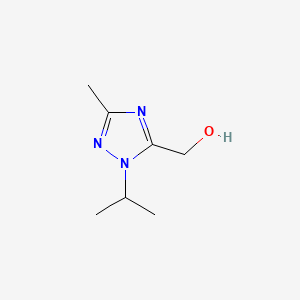
(1-Isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)methanol is an organic compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of an isopropyl group, a methyl group, and a methanol moiety attached to the triazole ring. It is known for its diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-Isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)methanol typically involves the cyclization of methyl cyclopropane dicarboxylate with formylhydrazine, followed by hydrogenation to yield the desired product . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: (1-Isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent but may include the use of catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the triazole ring.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (1-Isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)methanol is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological research, particularly in the development of new pharmaceuticals. Its triazole moiety is known for its bioactivity, making it a valuable scaffold for drug design .
Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic effects. Research has indicated that triazole-containing compounds can exhibit antimicrobial, antifungal, and anticancer properties .
Industry: Industrially, this compound is used in the production of polymers and other advanced materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in manufacturing processes .
Mecanismo De Acción
The mechanism of action of (1-Isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells . The exact pathways involved depend on the specific application and the derivatives used.
Comparación Con Compuestos Similares
- 1-Isopropyl-1H-1,2,4-triazol-5-amine
- 3-Methyl-1H-1,2,4-triazol-5-amine
- 1-Propyl-1H-1,2,4-triazol-3-amine
- 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine
Comparison: Compared to these similar compounds, (1-Isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)methanol stands out due to its unique combination of functional groups. The presence of both isopropyl and methyl groups, along with the methanol moiety, provides distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications in research and industry .
Propiedades
Fórmula molecular |
C7H13N3O |
|---|---|
Peso molecular |
155.20 g/mol |
Nombre IUPAC |
(5-methyl-2-propan-2-yl-1,2,4-triazol-3-yl)methanol |
InChI |
InChI=1S/C7H13N3O/c1-5(2)10-7(4-11)8-6(3)9-10/h5,11H,4H2,1-3H3 |
Clave InChI |
FMBIZFARJATANR-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=N1)CO)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


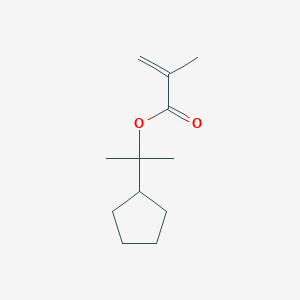
![Tert-butyl 7-(piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13935709.png)
![2-n-Decylperhydroindeno[2,1-a]indene](/img/structure/B13935722.png)

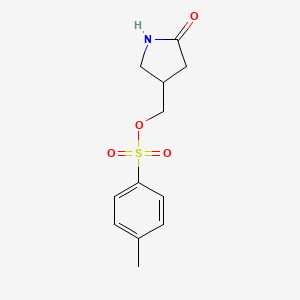
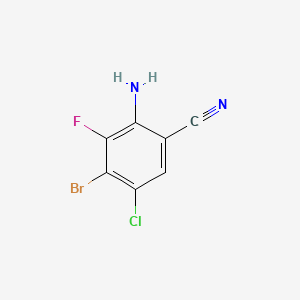
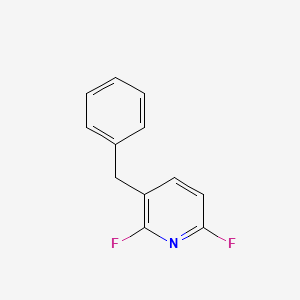

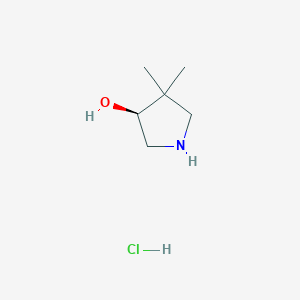
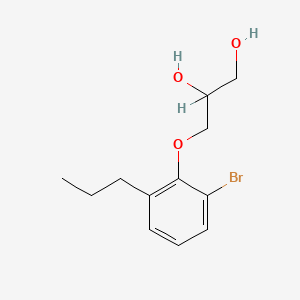
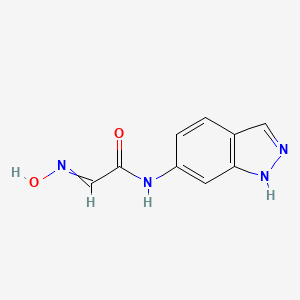

amino}methyl)furan-3-carboxylate](/img/structure/B13935784.png)
